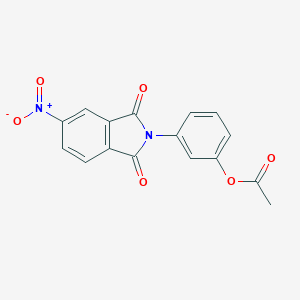![molecular formula C23H24N2O2 B386563 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B386563.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a methylphenoxy group, and a naphthylmethylene group attached to an acetohydrazide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve:
Formation of the Phenoxy Intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate reagent to form the phenoxy intermediate.
Condensation Reaction: The phenoxy intermediate is then reacted with 2-naphthylmethyleneacetohydrazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide shares structural similarities with other hydrazide derivatives and phenoxy compounds.
- Similar compounds include 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and N’-(2-naphthylmethylene)acetohydrazide.
Uniqueness
The uniqueness of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H24N2O2 |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H24N2O2/c1-16(2)21-11-8-17(3)12-22(21)27-15-23(26)25-24-14-18-9-10-19-6-4-5-7-20(19)13-18/h4-14,16H,15H2,1-3H3,(H,25,26)/b24-14+ |
Clave InChI |
QJYIXZDTWVKLIA-ZVHZXABRSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromobenzylidene)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B386485.png)
![4-[(3-Chlorocarbazol-9-yl)methyl]morpholine](/img/structure/B386486.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386491.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid](/img/structure/B386492.png)
![N-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]benzamide](/img/structure/B386494.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386495.png)
![2-({[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-4-bromo-6-methoxyphenol](/img/structure/B386496.png)
![[(10S,14S)-20-amino-10,14-dimethyl-22-phenyl-18-thia-16-azahexacyclo[12.10.0.02,11.05,10.015,23.017,21]tetracosa-15,17(21),19,22-tetraen-19-yl]-(4-bromophenyl)methanone](/img/structure/B386498.png)


![4-Iodophenyl 4-{[(4-iodophenoxy)carbonyl]amino}butylcarbamate](/img/structure/B386506.png)
